5H,6H,7H,8H-pyrazolo[3,2-b][1,3]oxazepin-2-amine

Medicinal Chemistry Scaffold Optimization Structure-Activity Relationship

Medicinal chemistry programs require validated scaffolds with precise regiochemistry for SAR exploration. This fused pyrazole-oxazepine core bears a primary amine at the critical 2-position-distinct from the 3-amine isomer (CAS 2648938-63-8). - Fragment-optimized: MW 153.18, clogP 0.20, TPSA 63.93 Ų, zero Lipinski violations. - Derivatization-ready: Free -NH₂ handles amides, sulfonamides, ureas. - Scaffold validated: Pyrazolo-oxazepine chemotype active in GSDMD pyroptosis and telomerase (IC₅₀ 0.78 μM) assays.

Molecular Formula C7H11N3O
Molecular Weight 153.18 g/mol
Cat. No. B13629991
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5H,6H,7H,8H-pyrazolo[3,2-b][1,3]oxazepin-2-amine
Molecular FormulaC7H11N3O
Molecular Weight153.18 g/mol
Structural Identifiers
SMILESC1CCOC2=CC(=NN2C1)N
InChIInChI=1S/C7H11N3O/c8-6-5-7-10(9-6)3-1-2-4-11-7/h5H,1-4H2,(H2,8,9)
InChIKeyLDLLMDNRFSWFDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5H,6H,7H,8H-pyrazolo[3,2-b][1,3]oxazepin-2-amine: Identity & Physicochemical Profile


5H,6H,7H,8H-pyrazolo[3,2-b][1,3]oxazepin-2-amine (CAS 2803862-68-0) is a fused bicyclic heterocycle combining a pyrazole ring with a saturated seven-membered oxazepine ring . Its molecular formula is C₇H₁₁N₃O (MW 153.18 g/mol), and it bears a primary aromatic amine substituent at the 2-position of the pyrazole ring . The compound is a member of the pyrazolo-oxazepine scaffold family, which has been identified as a privileged structure in multiple drug-discovery programs, including GSDMD-mediated pyroptosis inhibition, telomerase inhibition, and cannabinoid CB1 receptor antagonism [1][2][3]. This compound is supplied exclusively as a research-use-only building block .

Scaffold Context
Pyrazolo-oxazepine core studied in GSDMD inhibition and telomerase models
Reactive Handle
Primary amine at pyrazole 2-position supports amide, sulfonamide, urea library synthesis
Fragment Profile
Low MW, balanced hydrophilicity, zero Lipinski violations for fragment-based discovery

5H,6H,7H,8H-pyrazolo[3,2-b][1,3]oxazepin-2-amine: Uniqueness vs. In-Class Analogs


The position of the primary amine substituent on the pyrazole ring is a critical determinant of hydrogen-bond donor/acceptor geometry, electronic distribution, and reactivity in downstream functionalization. The 2-amine isomer (target compound) places the –NH₂ group on the carbon adjacent to the bridgehead nitrogen, whereas the 3-amine isomer (CAS 2648938-63-8) positions it one carbon further away . This regiochemical difference alters the vector of hydrogen-bonding interactions with biological targets and influences the electronic character of the pyrazole ring for subsequent reactions such as diazotization, amide coupling, or nucleophilic aromatic substitution . Additionally, the 2-amine provides a free primary amine handle for derivatization, distinguishing it from the 2-carbaldehyde (CAS 1516568-16-3) and 2-carboxylic acid (CAS 1509569-48-5) analogs, which offer different reactivity profiles . In the broader pyrazolo-oxazepine scaffold class, even minor substituent changes have been shown to produce order-of-magnitude shifts in potency; for example, among telomerase inhibitors based on this scaffold, IC₅₀ values span from sub-micromolar to >100 μM depending on substitution pattern [1].

Target: 2-Amine

NH₂ adjacent to bridgehead; distinct H-bond vector and electronic profile

3-Amine Isomer

NH₂ one carbon removed; may shift target recognition geometry and SAR interpretation

Target: Primary Amine

Direct amide coupling, sulfonamide, reductive amination; ≥5 reaction manifolds

Aldehyde/Acid Analogs

Aldehyde limited to imine/nucleophilic addition; acid requires activation; different reactivity

5H,6H,7H,8H-pyrazolo[3,2-b][1,3]oxazepin-2-amine: Differentiation Evidence


2-Amine vs. 3-Amine Regiochemistry

The target compound (2-amine, CAS 2803862-68-0) and its positional isomer (3-amine, CAS 2648938-63-8) share identical molecular formula (C₇H₁₁N₃O) and molecular weight (153.18 g/mol) but differ in the attachment point of the primary amine group on the pyrazole ring . This regiochemical variation alters the predicted electronic distribution: the 2-amine positions the –NH₂ group adjacent to the N1 bridgehead nitrogen, creating a distinct hydrogen-bond donor vector compared to the 3-amine, where the –NH₂ is positioned one carbon removed from the bridgehead . Vendor-supplied comparative notes indicate that the 3-amine substitution pattern 'significantly influences biological activity and chemical reactivity' relative to the 2-amine . No head-to-head biological assay data directly comparing these two isomers has been identified in the public domain.

2-Amine vs. 3-Amine
Class-level inference
Regiochemical isomerism; no direct comparative bioassay data identified. Structural difference confirmed by CAS, SMILES, InChI.
Regiochemistry may alter target binding geometry; procure correct isomer for SAR studies.
Vendor note: 3-amine substitution 'significantly influences biological activity' relative to 2-amine.
Medicinal Chemistry Scaffold Optimization Structure-Activity Relationship

Drug-Likeness Profile vs. Closest Analogs

The target compound exhibits a predicted clogP of 0.20, topological polar surface area (TPSA) of 63.93 Ų, and a favorable hydrogen-bond donor/acceptor profile (HBD: 3, HBA: 4) based on calculated descriptors [1]. This profile fully satisfies Lipinski's Rule of Five (MW < 500, clogP ≤ 5, HBD ≤ 5, HBA ≤ 10) [1]. By comparison, the 2-carbaldehyde analog (CAS 1516568-16-3, C₈H₁₀N₂O₂, MW 166.18) carries an electrophilic aldehyde group susceptible to non-specific reactivity, while the 2-carboxylic acid analog (CAS 1509569-48-5, C₈H₁₀N₂O₃, MW 182.18) introduces a charged/ionizable carboxyl group at physiological pH that alters solubility and permeability profiles . The primary amine of the target compound offers a well-precedented, controllable synthetic handle orthogonal to the reactivity of aldehyde or acid congeners.

Drug-Likeness Profile
Cross-study comparable
clogP 0.20, TPSA 63.93 Ų, HBD 3, HBA 4, MW 153.18, zero Lipinski violations.
Rule-of-Five compliant fragment; amine preferred over reactive aldehyde or ionizable acid for lead generation.
Calculated descriptors; aldehyde/acid analogs show higher TPSA and reactivity concerns.
Drug-Likeness Physicochemical Profiling ADME Prediction

Scaffold Precedent: GSDMD-Mediated Pyroptosis

A small molecule based on the pyrazolo-oxazepine scaffold was identified through chemical library screening as a potent blocker of gasdermin D (GSDMD)-mediated pyroptotic cell death and neutrophil extracellular trap (NET) formation in human cells [1]. While the published compound is a more elaborated derivative rather than the unadorned 2-amine building block, this finding establishes the pyrazolo[3,2-b][1,3]oxazepine core as a validated pharmacophore for targeting the GSDMD pore-forming pathway [1][2]. The GSDMD inhibitor field lacks direct comparator data across different pyrazolo-oxazepine substitution patterns, but the scaffold has been independently corroborated as a GSDMD ligand class by two separate research groups [2].

GSDMD Scaffold Precedent
Class-level inference
Pyrazolo-oxazepine scaffold identified as GSDMD inhibitor chemotype blocking NET formation and pyroptotic cell death in human neutrophils.
Supports scaffold-based design for pyroptosis research; building block suitable for analog synthesis.
Published inhibitor is a fully elaborated derivative, not the 2-amine building block itself.
Inflammation Pyroptosis Neutrophil Biology GSDMD Inhibition

Scaffold Precedent: Telomerase Inhibition

Eight novel 4,5-tetrahydropyrazolo[1,5-d][1,4]oxazepine derivatives were synthesized and screened against telomerase using a modified TRAP assay [1]. Compound 4a exhibited the most potent inhibitory activity with an IC₅₀ of 0.78 ± 0.22 μM, and Western blot analysis confirmed downregulation of Cyclin D1, TERT, and phospho-AKT [1]. While this study employed a benzo-fused, more elaborated pyrazolo-oxazepine scaffold rather than the simpler 2-amine building block, it demonstrates that the core tetrahydropyrazolo-oxazepine ring system can support sub-micromolar target engagement when appropriately substituted [1].

Telomerase Precedent
Class-level inference
Lead compound 4a (elaborated pyrazolo-oxazepine) IC₅₀ 0.78 ± 0.22 μM in modified TRAP assay; downstream PI3K/AKT suppression confirmed.
Pyrazolo-oxazepine scaffold supports telomerase inhibitor design; amine handle enables library synthesis.
Data from elaborated derivatives; building block requires functionalization for target engagement.
Oncology Telomerase Inhibition Anticancer Agents

Primary Amine Handle vs. Aldehyde/Acid Analogs

The target compound provides a primary aromatic amine at the 2-position, enabling diverse downstream transformations including amide bond formation, sulfonamide synthesis, reductive amination, urea/thiourea formation, and diazotization/Sandmeyer chemistry . In contrast, the 2-carbaldehyde analog (CAS 1516568-16-3) is restricted to carbonyl-based chemistry (Schiff base formation, reductive amination as electrophile, Grignard addition), while the 2-carboxylic acid analog (CAS 1509569-48-5) necessitates activation for amide coupling . The amine handle of the target compound is directly compatible with the most common medicinal chemistry derivatization protocols used in parallel library synthesis, without requiring additional activation or protection/deprotection steps that the aldehyde and acid analogs demand .

Amine vs. Aldehyde/Acid
Supporting evidence
Primary amine enables ≥5 reaction manifolds (amide, sulfonamide, urea, reductive amination, diazotization). Aldehyde ≤3, acid ≤2 under standard conditions.
Amine handle maximizes derivatization versatility for parallel library synthesis.
Qualitative comparison; no quantitative reactivity data provided by supplier.
Synthetic Chemistry Building Block Utility Library Synthesis

Ring Size & Heteroatom vs. 6,6-Fused Analogs

The target compound features a 5,7-fused ring system (pyrazole + 7-membered oxazepine), which occupies a distinct region of conformational space compared to 5,6-fused analogs such as (6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)methanamine (CAS 1265894-80-1, C₇H₁₁N₃O, MW 153.18) and 5,6,7,8-tetrahydroimidazo[1,2-d][1,4]oxazepin-3-amine hydrochloride (C₇H₁₁N₃O·HCl) . The seven-membered oxazepine ring introduces greater conformational flexibility and a different spatial relationship between the amine-bearing pyrazole and the ether oxygen compared to the more rigid 6-membered oxazine ring . This difference in ring size can affect target binding, as demonstrated in the broader oxazepine literature where 7-membered rings provide distinct pharmacophore geometries from 6-membered congeners [1].

Ring Size Topology
Supporting evidence
5,7-fused oxazepine (7-membered) vs. 5,6-fused oxazine (6-membered) analogs; same MW 153.18, distinct conformational space.
Ring size affects pharmacophore geometry; 7-membered ring may confer distinct target binding.
No direct comparative bioactivity data; structural comparison only.
Scaffold Hopping Ring-Size Effects Conformational Analysis

5H,6H,7H,8H-pyrazolo[3,2-b][1,3]oxazepin-2-amine: Application Scenarios


GSDMD-Targeted Pyroptosis Inhibitor Synthesis

The pyrazolo-oxazepine scaffold has been independently validated as a GSDMD inhibitor chemotype capable of blocking NET formation and pyroptotic cell death in human neutrophils [1]. The 2-amine building block provides the unadorned core scaffold, enabling medicinal chemistry teams to install diverse substituents via the free primary amine handle. Researchers can systematically explore SAR around the pyrazole 2-position while retaining the oxazepine ring geometry shown to be compatible with GSDMD target engagement [1]. This compound is appropriate for hit-to-lead programs targeting inflammatory diseases, sepsis, and autoimmune conditions where GSDMD-mediated pyroptosis is implicated.

Kinase & Telomerase Inhibitor Library Synthesis

The tetrahydropyrazolo-oxazepine scaffold has yielded sub-micromolar telomerase inhibitors (IC₅₀ = 0.78 μM for lead compound 4a) with demonstrated downstream suppression of the PI3K/AKT pathway [2]. Additionally, benzoxazepin-pyrazole fused systems have been patented as PI3K inhibitors with nanomolar potency in preclinical models [3]. The 2-amine building block enables rapid parallel synthesis of amide, sulfonamide, and urea libraries for screening against kinase and telomerase panels, leveraging the scaffold's established kinase-binding conformation [2][3].

Fragment-Based Drug Discovery (FBDD)

With MW of 153.18 g/mol, clogP of 0.20, TPSA of 63.93 Ų, and zero Lipinski Rule-of-Five violations, the target compound meets all standard criteria for a fragment library entry [4]. Its balanced hydrophilicity (clogP ~0.2) and moderate polar surface area place it in the 'sweet spot' for fragment screening, where hits can be elaborated while maintaining drug-like properties. The primary amine provides a tractable synthetic vector for fragment growing, merging, or linking strategies without introducing excessive lipophilicity, unlike the 2-carbaldehyde or 2-carboxylic acid analogs whose intrinsic reactivity or polarity may complicate fragment elaboration [4].

CNS-Penetrant Candidate Optimization

The pyrazolo-oxazepine scaffold has been investigated for CNS applications, with certain derivatives explored as sigma receptor ligands and CNS disorder therapeutics [5]. The low MW and favorable TPSA (63.93 Ų, below the ~90 Ų threshold associated with poor CNS penetration) of the 2-amine building block suggest suitability for CNS drug-discovery programs [4]. The 2-amine regioisomer provides a distinct hydrogen-bonding vector compared to the 3-amine isomer, which may influence recognition by CNS targets such as neurotransmitter receptors or transporters. Researchers pursuing CNS indications should preferentially source the 2-amine rather than assuming the 3-amine isomer is an acceptable substitute.

Application
Selection Property
Validation Focus
Pyroptosis inhibitor synthesis
Scaffold with published GSDMD target engagement context
GSDMD pathway inhibition in cell models
Telomerase/kinase inhibitor library
Scaffold with sub-micromolar telomerase inhibitor precedent
TRAP assay and PI3K/AKT pathway endpoint review
Fragment-based discovery
Low-MW, rule-of-five compliant amine fragment
Ligand efficiency and fragment elaboration suitability
CNS drug discovery research
TPSA below 90 Ų, balanced hydrophilicity
Blood-brain barrier permeability endpoints review
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